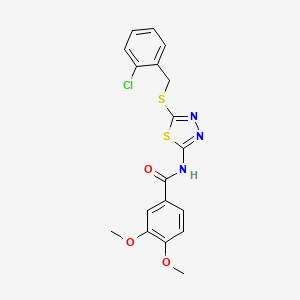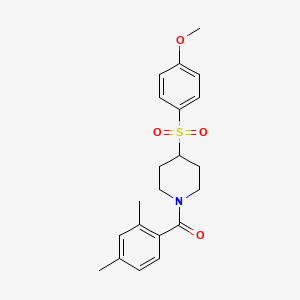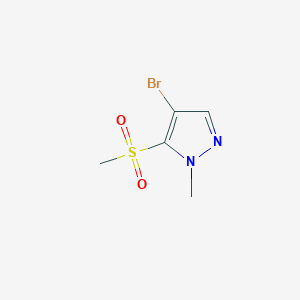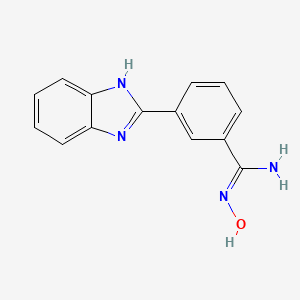
2-(4-丙氧基苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It is characterized by a phenyl ring substituted with a propoxy group at the para position and an ethanol group at the ortho position. This compound is a white to yellow solid and is used in various chemical applications due to its unique structural properties .
科学研究应用
2-(4-Propoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propoxyphenyl)ethanol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-propoxyphenol with ethylene oxide under basic conditions to yield the desired product . The reaction can be represented as follows:
[ \text{4-Propoxyphenol} + \text{Ethylene oxide} \rightarrow \text{2-(4-Propoxyphenyl)ethanol} ]
Industrial Production Methods: On an industrial scale, the production of 2-(4-Propoxyphenyl)ethanol may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .
化学反应分析
Types of Reactions: 2-(4-Propoxyphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-(4-Propoxyphenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 2-(4-Propoxyphenyl)ethane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in 2-(4-Propoxyphenyl)ethanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(4-Propoxyphenyl)acetaldehyde
Reduction: 2-(4-Propoxyphenyl)ethane
Substitution: Halogenated derivatives of 2-(4-Propoxyphenyl)ethanol
作用机制
The mechanism of action of 2-(4-Propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subject to ongoing research .
相似化合物的比较
2-(2-Propoxyphenyl)ethanol: Similar structure but with the propoxy group at the ortho position.
2-(3-Propoxyphenyl)ethanol: Similar structure but with the propoxy group at the meta position.
Phenoxyethanol: A related compound with a phenyl group substituted with an ethoxy group.
Comparison: 2-(4-Propoxyphenyl)ethanol is unique due to the specific positioning of the propoxy group at the para position, which can influence its chemical reactivity and biological activity. Compared to its ortho and meta analogs, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its reactivity and interactions with biological targets .
属性
IUPAC Name |
2-(4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRURGXNWRWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE](/img/structure/B2484718.png)
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
![methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2484720.png)
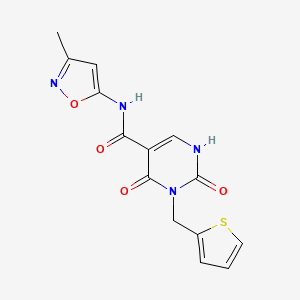
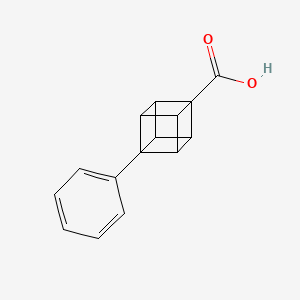
![methyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate](/img/structure/B2484725.png)
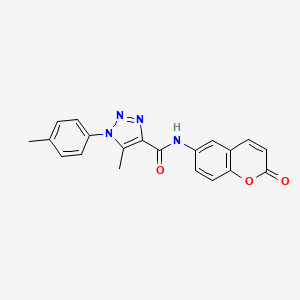
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
